![molecular formula C17H18N2O3 B4074370 2-(4-nitrophenyl)-N-(2-phenylethyl)propanamide](/img/structure/B4074370.png)
2-(4-nitrophenyl)-N-(2-phenylethyl)propanamide
Overview
Description
2-(4-nitrophenyl)-N-(2-phenylethyl)propanamide, also known as NPPB, is a chemical compound that has been used in scientific research for its ability to block chloride channels.
Mechanism of Action
2-(4-nitrophenyl)-N-(2-phenylethyl)propanamide blocks chloride channels by binding to a specific site on the channel protein. This binding prevents chloride ions from passing through the channel, leading to a decrease in chloride ion flux. The exact mechanism of action of this compound is still under investigation, but it is believed to involve a conformational change in the channel protein that prevents chloride ion passage.
Biochemical and Physiological Effects
This compound has been shown to affect a wide range of physiological processes, including cell volume regulation, smooth muscle contraction, and neurotransmission. By blocking chloride channels, this compound can alter the membrane potential of cells and affect their excitability. In addition, this compound has been shown to affect the activity of other ion channels, including calcium and potassium channels.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-nitrophenyl)-N-(2-phenylethyl)propanamide in lab experiments is its specificity for chloride channels. This specificity allows researchers to investigate the function of chloride channels without affecting other ion channels. However, this compound also has some limitations. For example, its effects on chloride channels can be variable depending on the specific type of channel being studied. In addition, this compound can have off-target effects on other proteins, which can complicate data interpretation.
Future Directions
There are several future directions for research involving 2-(4-nitrophenyl)-N-(2-phenylethyl)propanamide. One direction is to investigate the effects of this compound on different types of chloride channels and to determine the mechanisms underlying these effects. Another direction is to explore the potential therapeutic applications of this compound, particularly in the treatment of diseases involving chloride channel dysfunction. Finally, further research is needed to fully understand the off-target effects of this compound and to develop strategies to minimize these effects in lab experiments.
Conclusion
In conclusion, this compound is a valuable tool for investigating the function of chloride channels in scientific research. Its specificity for chloride channels makes it a useful tool for studying these channels, but its off-target effects and variable effects on different types of channels must be taken into account. Further research is needed to fully understand the mechanisms underlying the effects of this compound and to explore its potential therapeutic applications.
Scientific Research Applications
2-(4-nitrophenyl)-N-(2-phenylethyl)propanamide has been widely used in scientific research as a tool to investigate the function of chloride channels. Chloride channels play a crucial role in many physiological processes, including cell volume regulation, signal transduction, and neurotransmission. By blocking chloride channels, this compound has been shown to affect these processes, making it a valuable tool for researchers in various fields, including neuroscience, physiology, and pharmacology.
properties
IUPAC Name |
2-(4-nitrophenyl)-N-(2-phenylethyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-13(15-7-9-16(10-8-15)19(21)22)17(20)18-12-11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQDJGLQALWBSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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